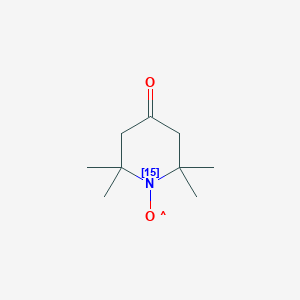

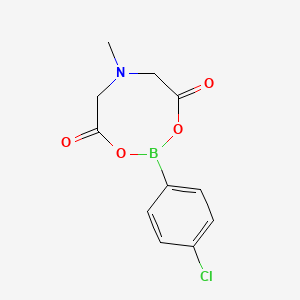

![molecular formula C15H24BN3O3 B1429426 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol CAS No. 1355388-42-9](/img/structure/B1429426.png)

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol

Overview

Description

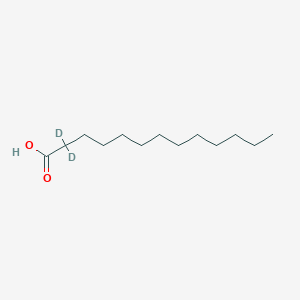

The compound “1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol” is a complex organic molecule that contains a pyrimidine ring and a piperidine ring, both of which are common structures in many pharmaceutical compounds . The tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and piperidine rings, as well as the boronic ester group, would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The boronic ester group could potentially be involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the boronic ester) would all affect its properties .Scientific Research Applications

Molecular Synthesis and Analysis

- Research has been conducted on compounds structurally related to 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol, focusing on their synthesis and structural analysis. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, employing techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structure confirmation. The molecular structures were further investigated using density functional theory (DFT) (Huang et al., 2021).

Biologically Active Compounds Synthesis

- Kong et al. (2016) synthesized Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key intermediate in producing biologically active compounds like crizotinib. This compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and was characterized by MS and NMR spectrum (Kong et al., 2016).

Corrosion Inhibition in Metals

- In a study by Kaya et al. (2016), the adsorption and corrosion inhibition properties of piperidine derivatives on iron were investigated. The study involved quantum chemical calculations and molecular dynamics simulations to evaluate the binding energies and inhibition efficiencies of these compounds (Kaya et al., 2016).

Antagonist Activity in Drug Development

- Watanabe et al. (1992) developed bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with piperidine groups. These compounds were tested for 5-HT2 and alpha 1 receptor antagonist activity, showing potential applications in medicinal chemistry (Watanabe et al., 1992).

Anticonvulsant Drug Analysis

- Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds, including derivatives of piperidin-4-ol. The study focused on the molecular orientation and electronic properties, providing insights into the structural requirements for anticonvulsant activity (Georges et al., 1989).

Mechanism of Action

Target of Action

Compounds containing a tetramethyl-1,3,2-dioxaborolane group are often used in organic synthesis, particularly in reactions involving borylation .

Mode of Action

The mode of action of this compound is likely related to its tetramethyl-1,3,2-dioxaborolane group. This group is known to participate in borylation reactions, where it forms bonds with other molecules . The exact interaction with its targets and the resulting changes would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

Borylation reactions, which this compound can participate in, are important in various biochemical processes, including the synthesis of complex organic molecules .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and biochemical pathways it affects. As a participant in borylation reactions, it could potentially contribute to the synthesis of complex organic molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the compound’s participation in borylation reactions could be affected by these factors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)11-8-17-13(18-9-11)19-7-5-6-12(20)10-19/h8-9,12,20H,5-7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQIBZBHCNVTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

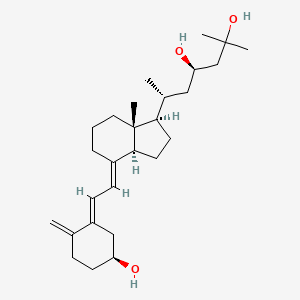

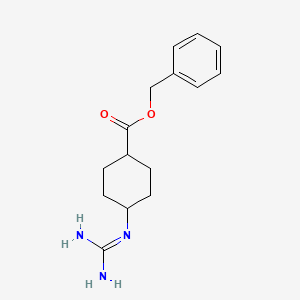

![4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1429360.png)

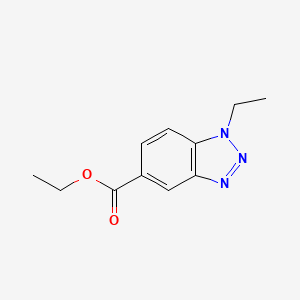

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)